2,4,6-trimethyl-1,2,4-triazine-3,5-dithione
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Overview
Description
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione is a heterocyclic compound with a unique structure that includes a triazine ring substituted with three methyl groups and two thioketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-1,2,4-triazine-3,5-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethyl-1,2,4-triazine-3,5-dione with a sulfurizing agent to introduce the thioketone groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The thioketone groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioketone groups can yield thiols or thioethers.
Substitution: The methyl groups on the triazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-1,2,4-triazine-3,5-dithione involves its interaction with molecular targets through its thioketone groups and triazine ring. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: Lacks the thioketone groups, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-1,2,4-triazine-3,5-dione: Contains carbonyl groups instead of thioketone groups, leading to different reactivity and applications.
1,3,5-Triazine-2,4,6-trithiol:
Uniqueness
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione is unique due to the presence of both the triazine ring and thioketone groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
1566-31-0 |
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Molecular Formula |
C6H9N3S2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C6H9N3S2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3 |
InChI Key |
UMTVGUIBTPNSOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
Canonical SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
Synonyms |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
Origin of Product |
United States |
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